molecular formula C26H36N2O5S B12845733 (2S,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid

(2S,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B12845733
M. Wt: 488.6 g/mol
InChI Key: URHNVEKBTOYPNA-OFUUFJSKSA-N
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Description

(2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and various functional groups such as tert-butyl, methoxy, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Thiazole Ring: This step often involves the reaction of a thioamide with a halogenated compound to form the thiazole ring.

    Functional Group Incorporation: The tert-butyl, methoxy, and carboxylic acid groups are introduced through various substitution and addition reactions, often requiring specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols or alkanes.

Scientific Research Applications

(2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid
  • (2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S,4S,5R)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-2-isobutyl-4-(methoxymethyl)-5-(thiazol-2-yl)pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H36N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

(2S,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(2-methylpropyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H36N2O5S/c1-16(2)13-26(24(30)31)14-18(15-32-6)21(22-27-10-11-34-22)28(26)23(29)17-8-9-19(25(3,4)5)20(12-17)33-7/h8-12,16,18,21H,13-15H2,1-7H3,(H,30,31)/t18-,21-,26+/m1/s1

InChI Key

URHNVEKBTOYPNA-OFUUFJSKSA-N

Isomeric SMILES

CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)C2=CC(=C(C=C2)C(C)(C)C)OC)C3=NC=CS3)COC)C(=O)O

Canonical SMILES

CC(C)CC1(CC(C(N1C(=O)C2=CC(=C(C=C2)C(C)(C)C)OC)C3=NC=CS3)COC)C(=O)O

Origin of Product

United States

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